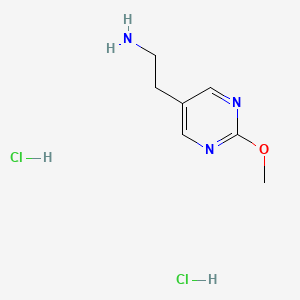

![molecular formula C11H15N5O2 B2831695 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isobutyramide CAS No. 2309551-42-4](/img/structure/B2831695.png)

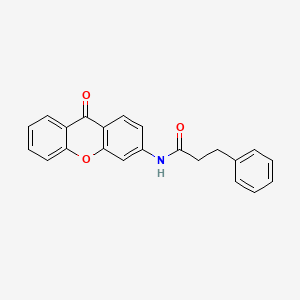

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isobutyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isobutyramide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . It is a part of a larger family of compounds known as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, which includes our compound of interest, can be effectively achieved by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . Other synthetic approaches for the synthesis of related triazolothiadiazine and its derivatives have also been compiled .Applications De Recherche Scientifique

Antihistaminic and Anti-inflammatory Applications

Research has demonstrated the synthesis and evaluation of triazolo[4,3-b]pyridazine derivatives for their antihistaminic activity and the ability to inhibit eosinophil infiltration. These compounds have shown potential therapeutic applications for conditions such as atopic dermatitis and allergic rhinitis. The pharmacokinetic study of one such compound indicated it was rapidly hydrolyzed to an active metabolite, highlighting the compound's potential as a dual-acting antihistaminic and anti-inflammatory agent (Gyoten et al., 2003).

Structural and Molecular Studies

Triazole pyridazine derivatives have been subject to structural and molecular studies, including synthesis, crystal structure characterization, density functional theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks. These studies provide insights into the molecular packing, intermolecular interactions, and the compounds' physicochemical properties, which are crucial for understanding their biological activities and potential applications in medicinal chemistry (Sallam et al., 2021).

Antioxidant Properties

The antioxidant abilities of some newly synthesized triazolo[4,3-b][1,3,4]thiadiazin-3-yl derivatives bearing a dimethoxyphenol moiety have been evaluated. These studies revealed significant antioxidant potential, with some compounds showing higher antioxidant activity than ascorbic acid in both DPPH and FRAP assays. This indicates the promise of these derivatives as potent antioxidants for various applications, including the mitigation of oxidative stress-related conditions (Shakir et al., 2017).

Antitubulin Agents

Further research into 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines has revealed their potential as antitubulin agents. These compounds have shown moderate to potent antiproliferative activity against various cancer cell lines, indicating their potential as therapeutic agents targeting microtubule dynamics in cancer cells. This highlights the versatility of triazole pyridazine derivatives in addressing complex diseases like cancer through novel mechanisms of action (Xu et al., 2016).

Tankyrase Inhibition

A small series of triazolo[4,3-b]pyridazine derivatives has been synthesized and biologically characterized as selective tankyrases (TNKSs) inhibitors. These compounds offer a new class of derivatives for exploring TNKS implications in physiopathological conditions, showcasing the potential of triazolo[4,3-b]pyridazine derivatives in targeted cancer therapy through the inhibition of specific enzymes involved in cancer cell proliferation (Liscio et al., 2014).

Mécanisme D'action

Target of Action

The primary target of this compound is the Cell division protein ZipA . This protein is found in organisms such as Escherichia coli (strain K12) and Shigella flexneri . The ZipA protein plays a crucial role in bacterial cell division, making it a potential target for antibacterial drugs .

Mode of Action

This interaction could potentially disrupt the process of bacterial cell division, thereby inhibiting the growth and proliferation of the bacteria .

Biochemical Pathways

Given its target, it is likely that it impacts thebacterial cell division pathway .

Result of Action

Given its target, it is reasonable to hypothesize that it may lead to theinhibition of bacterial cell division , potentially resulting in the death of the bacteria or the inhibition of its growth .

Propriétés

IUPAC Name |

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O2/c1-7(2)11(17)12-6-9-14-13-8-4-5-10(18-3)15-16(8)9/h4-5,7H,6H2,1-3H3,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTYXZWSTXVJGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC1=NN=C2N1N=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2831612.png)

![2-Chloro-N-[1-(1-phenylimidazol-2-yl)ethyl]acetamide](/img/structure/B2831615.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-ethoxypropyl)oxalamide](/img/structure/B2831616.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methylbenzoate](/img/structure/B2831622.png)

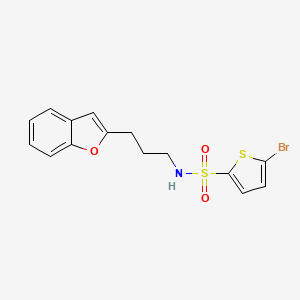

![N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine](/img/structure/B2831624.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2831627.png)

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2831631.png)

![3-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2831632.png)